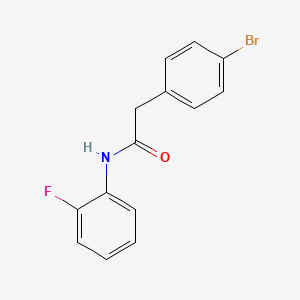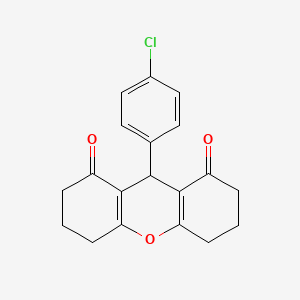
2-(4-bromophenyl)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-(4-bromophenyl)-N-(2-fluorophenyl)acetamide involves complex chemical reactions. For instance, the synthesis of related compounds has been reported using primary compounds like 3-fluoro-4-cyanophenol, indicating a multistep process involving cyano and fluoro substitutions (Yang Man-li, 2008). Additionally, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol via alkylation and nitration showcases the complexity of reactions involved in synthesizing acetamide derivatives, demonstrating the importance of controlling reaction conditions for optimal yields (Zhang Da-yang, 2004).
Molecular Structure Analysis
The structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide has been characterized, revealing significant dihedral angles between the phenyl fragments and the acetamide unit, indicating a complex spatial arrangement that could influence its chemical reactivity and interactions (Zhu-Ping Xiao et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often include the formation of hydrogen bonds and C—H⋯π contacts, as seen in the crystal structures of similar compounds. These interactions facilitate the formation of chains or networks, affecting the compound's solubility and stability (Xiangjun Qian et al., 2012).
Physical Properties Analysis
The physical properties of compounds like this compound can be inferred from similar structures, where the presence of halogen atoms significantly influences properties such as melting points, solubility, and density. These properties are crucial for understanding the compound's behavior in different environments and for its handling and storage (A. S. Praveen et al., 2013).
Chemical Properties Analysis
The reactivity of acetamide derivatives towards various chemical reagents and conditions highlights their chemical properties. For example, the synthesis and characterization of different acetamide derivatives reveal their potential interactions with other chemical entities, showcasing their roles in forming more complex molecules or in being subjected to further chemical transformations (Mohamed Ghazzali et al., 2012).
Aplicaciones Científicas De Investigación
Potential Pesticide Applications
Studies on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including those with bromophenyl and fluorophenyl groups, have been characterized by X-ray powder diffraction, indicating their potential as pesticides. Such compounds are studied for their physical properties and potential effectiveness in agricultural applications (Olszewska et al., 2008).
Drug Analysis and Pharmaceutical Applications
Fluorogenic labelling reagents, such as 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN), have been used for high-performance liquid chromatographic analyses of pharmaceutical formulations. This highlights the relevance of bromo and fluoro substituted compounds in enhancing the sensitivity and selectivity of analytical methods in pharmaceutical research (Gatti et al., 1996).
Organic Synthesis and Material Science
Research involving the synthesis of "2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide" and related compounds demonstrates their significance in organic synthesis and material science. These studies focus on crystal structure analysis, which is crucial for understanding the properties and potential applications of these compounds in developing new materials and chemical processes (Xiao et al., 2009).
Antimicrobial Agents
Compounds with structural similarities, including the presence of bromo and fluoro groups, have been synthesized and evaluated for their antimicrobial properties. This research suggests the potential for developing new antimicrobial agents based on the structural framework of "2-(4-bromophenyl)-N-(2-fluorophenyl)acetamide" (Parikh & Joshi, 2014).
Anticonvulsant and Antidepressant Activity
Derivatives of phenylacetamide, including those with bromo and fluoro substitutions, have been synthesized and assessed for their anticonvulsant and antidepressant activities. These studies provide a foundation for further exploration into the therapeutic potential of related compounds (Xie et al., 2013).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c15-11-7-5-10(6-8-11)9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTVTSPLUDKVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)
![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)
![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)
![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)
![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)
![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)

![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)